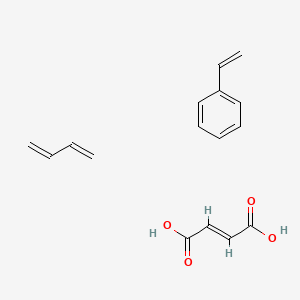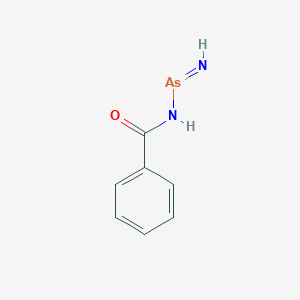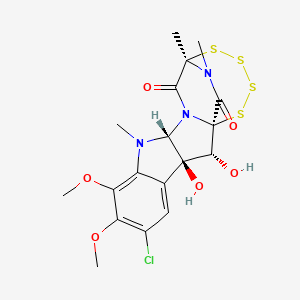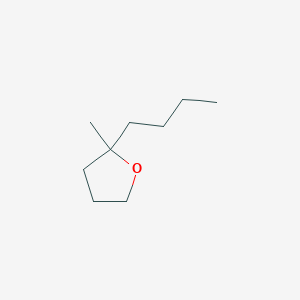![molecular formula C36H20 B14685926 nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene CAS No. 36474-85-8](/img/structure/B14685926.png)
nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacyclo[1715112,1004,9011,16021,26027,35028,33018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene typically involves multi-step organic synthesis techniques. Key steps may include cyclization reactions, dehydrogenation, and the use of catalysts to facilitate the formation of the polycyclic structure. Specific reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as chromatography and recrystallization would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene involves its interaction with molecular targets and pathways within cells. This compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Hexatriacontane: A straight-chain alkane with 36 carbon atoms, differing from the polycyclic structure of nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene
Octadecane: An alkane with 18 carbon atoms, much simpler in structure compared to the complex polycyclic nature of this compound.
Uniqueness
The uniqueness of this compound lies in its highly fused ring structure and extensive unsaturation, which confer distinct chemical and physical properties. These features make it a valuable compound for studying complex molecular interactions and developing advanced materials.
Propiedades
Número CAS |
36474-85-8 |
|---|---|
Fórmula molecular |
C36H20 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene |
InChI |
InChI=1S/C36H20/c1-5-13-25-21(9-1)17-29-30-18-23-11-3-7-15-27(23)34-28-16-8-4-12-24(28)20-32(36(30)34)31-19-22-10-2-6-14-26(22)33(25)35(29)31/h1-20H |
Clave InChI |
XHHDHHQKDFFTPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=CC5=CC=CC=C5C6=C4C(=CC7=CC=CC=C76)C8=CC9=CC=CC=C9C2=C38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


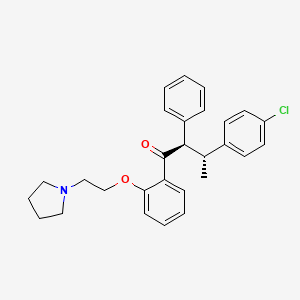
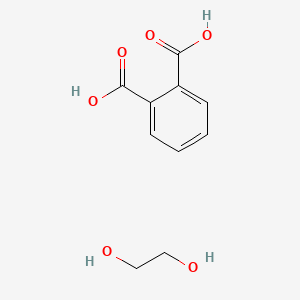
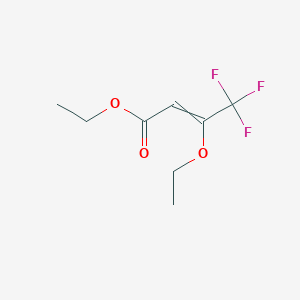
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

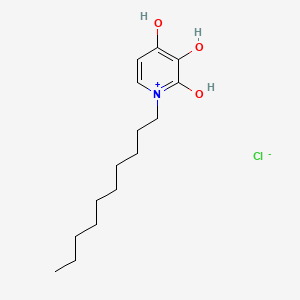
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)
![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)

